(+)-JNJ-A07

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

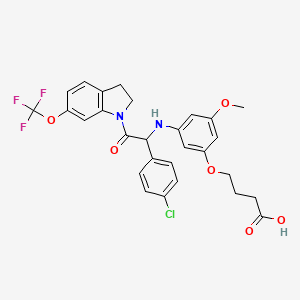

C28H26ClF3N2O6 |

|---|---|

Poids moléculaire |

579.0 g/mol |

Nom IUPAC |

4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid |

InChI |

InChI=1S/C28H26ClF3N2O6/c1-38-22-13-20(14-23(15-22)39-12-2-3-25(35)36)33-26(18-4-7-19(29)8-5-18)27(37)34-11-10-17-6-9-21(16-24(17)34)40-28(30,31)32/h4-9,13-16,26,33H,2-3,10-12H2,1H3,(H,35,36) |

Clé InChI |

WUBVXTOLZKVNEG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Development of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development timeline of the potent, pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, and its clinical development analog, mosnodenvir (JNJ-1802). The document details the mechanism of action, key experimental data, and methodologies employed throughout its preclinical and clinical evaluation.

Discovery and Development Timeline

The development of this compound and its analog, mosnodenvir, represents a significant advancement in the pursuit of a direct-acting antiviral for dengue fever. The timeline below outlines the key milestones in its journey from a promising hit compound to a clinical candidate.

| Date | Milestone | Description |

| October 6, 2021 | Initial publication of the discovery of this compound in the journal Nature. | Researchers from Janssen Pharmaceutica and their collaborators reported the discovery of this compound through a large-scale, cell-based phenotypic screening for anti-DENV-2 inhibitors. The compound demonstrated nanomolar to picomolar activity against a panel of 21 clinical isolates, representing all four DENV serotypes.[1] |

| November 19, 2021 | Completion of a Phase 1 first-in-human clinical study of a dengue-specific antiviral small molecule announced. | Janssen announced at the American Society of Tropical Medicine and Hygiene Annual Meeting that a dengue-specific antiviral, later identified as the analog JNJ-1802 (mosnodenvir), was safe and well-tolerated in humans. The company stated that the compound was progressing to Phase 2a clinical studies.[1] |

| March 15, 2023 | Preclinical data for JNJ-1802 published in Nature. | New data demonstrated that JNJ-1802 provides strong protection against dengue in non-human primates and mice. The publication confirmed a similar mechanism of action to this compound and supported its further clinical development. |

| February 22, 2023 | Actual study start date for the Phase 2 clinical trial of JNJ-1802 (mosnodenvir). | The study, titled "A Study of JNJ-64281802 for the Prevention of Dengue Infection" (NCT05201794), was initiated to evaluate the efficacy of mosnodenvir in preventing dengue virus in adults.[2] |

| June 26, 2024 | Actual primary completion date of the Phase 2 clinical trial. | The primary data collection for the main outcomes of the Phase 2 study was completed.[2] |

| October 4, 2024 | Discontinuation of the Phase 2 field study of mosnodenvir announced. | Johnson & Johnson announced the discontinuation of the Phase 2 study as part of a strategic reprioritization of its Communicable Diseases R&D portfolio. The company emphasized that the decision was not based on any safety concerns.[3][4][5] |

Mechanism of Action: Targeting the NS3-NS4B Interaction

This compound employs a novel mechanism of action by inhibiting the interaction between two non-structural viral proteins, NS3 and NS4B.[1] This interaction is crucial for the formation of the viral replication complex. By blocking the NS3-NS4B interaction, this compound prevents the assembly of these essential viral replication organelles, thereby halting viral replication.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its analog, mosnodenvir (JNJ-1802).

In Vitro Efficacy of this compound

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) |

| C6/36 (Aedes albopictus) | DENV-2 | 1.15 | 12.27 |

| Aag2-AF5 (Aedes aegypti) | DENV-2 | 0.64 | 5.60 |

Data from in vitro studies on mosquito cell lines.[7]

In Vivo Efficacy of this compound in AG129 Mice (Prophylactic Setting)

| Treatment Group (mg/kg, twice daily) | Viremia on Day 3 (log10 RNA copies/mL) | Survival Rate (%) |

| Vehicle | ~6.5 | 0 |

| 1 | ~4.0 | 60 |

| 3 | ~3.0 | 80 |

| 10 | <2.6 (LLOQ) | 100 |

| 30 | <2.6 (LLOQ) | 100 |

LLOQ: Lower Limit of Quantification. Treatment started 1 hour before infection with DENV-2.

In Vitro Efficacy of Mosnodenvir (JNJ-1802)

| Cell Line | Virus Strain | IC50 (nM) |

| Vero | DENV-2/RL | 0.0123 |

| Vero | DENV-2/16681 | 0.0128 |

Data from a mechanistic viral kinetic model calibrated against in vitro infection studies.[8]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the discovery and preclinical evaluation of this compound are outlined below.

Cell-Based Phenotypic Screening for Anti-Dengue Virus Inhibitors

This protocol describes a high-throughput screening assay to identify compounds that inhibit dengue virus replication in a cell-based system.

References

- 1. Statement on Completion of First-in-Human Trial Evaluating a Dengue-specific Antiviral Compound [jnj.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 4. Johnson & Johnson Halts Phase 2 Study of Antiviral for Dengue Prevention [synapse.patsnap.com]

- 5. JNJ To Terminate Phase 2 Field Study Of Mosnodenvir For Prevention Of Dengue Virus | Nasdaq [nasdaq.com]

- 6. researchgate.net [researchgate.net]

- 7. AG129 Mice as a Comprehensive Model for the Experimental Assessment of Mosquito Vector Competence for Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JNJ-A07 is a potent, orally bioavailable small molecule inhibitor of the dengue virus (DENV), demonstrating pan-serotype activity. It represents a significant advancement in the quest for a direct-acting antiviral therapy for dengue fever, a mosquito-borne viral disease with a substantial global health burden. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and data are presented to support further research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (+)-4-[3-[[(1S)-1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydro-1H-indol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid . Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₂₆ClF₃N₂O₆ |

| Molecular Weight | 578.97 g/mol |

| CAS Number | 2135640-93-4 |

| Appearance | Solid |

| SMILES | O=C(O)CCCOc1cc(OC)cc(N--INVALID-LINK--c4ccc(Cl)cc4)c1 |

Figure 1: Chemical Structure of this compound

Mechanism of Action: Targeting the NS3-NS4B Interaction

This compound employs a novel mechanism of action by inhibiting the interaction between two crucial dengue virus non-structural proteins: NS3 and NS4B. This interaction is essential for the formation of the viral replication complex, a specialized structure within infected host cells where viral RNA replication occurs.

The NS3 protein is a multifunctional enzyme with both protease and helicase activities, while the NS4B protein is a membrane-associated protein that plays a key role in the formation of the replication complex. By binding to NS4B, this compound prevents its association with NS3, thereby disrupting the assembly of the replication machinery and halting viral proliferation.[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound within the context of the dengue virus replication cycle.

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Quantitative Data

In Vitro Antiviral Activity

This compound exhibits potent antiviral activity against a broad range of dengue virus serotypes and clinical isolates. The 50% effective concentration (EC₅₀) values are in the nanomolar to picomolar range, highlighting its high potency.

| Cell Line | DENV Serotype/Strain | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vero | DENV-2 (16681) | 0.1 | >25 | >250,000 |

| C6/36 | DENV-2 | 1.15 | 12.27 | ~10,670 |

| Aag2-AF5 | DENV-2 | 0.64 | 5.60 | ~8,750 |

Data compiled from multiple sources.

In Vivo Efficacy in Mouse Models

Studies in AG129 mice, a model for dengue virus infection, have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant reduction in viral load.

| Mouse Model | DENV Serotype | Treatment Dose (mg/kg, twice daily) | Viral Load Reduction (log₁₀ RNA copies/mL) |

| AG129 | DENV-2 | 10 | Significant reduction vs. vehicle |

| AG129 | DENV-2 | 30 | Significant reduction vs. vehicle |

Data represents a summary of findings. For detailed kinetics, refer to the primary literature.

Experimental Protocols

Antiviral Activity Assay (CPE Reduction Assay)

This protocol outlines a general procedure for determining the antiviral activity of a compound against dengue virus in a cell-based assay.

Objective: To determine the EC₅₀ of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

-

Vero cells (or other susceptible cell line)

-

Dengue virus stock (e.g., DENV-2, strain 16681)

-

Cell culture medium (e.g., MEM supplemented with FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted compound to the wells.

-

Infect the cells with dengue virus at a predetermined multiplicity of infection (MOI).

-

Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 4-5 days).

-

CPE Quantification:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro antiviral activity assay.

Conclusion

This compound is a highly promising dengue virus inhibitor with a novel mechanism of action and potent pan-serotype activity. The data presented in this technical guide underscore its potential as a lead compound for the development of a much-needed antiviral therapy for dengue fever. The provided experimental protocols serve as a foundation for further investigation into its antiviral properties and mechanism of action. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this compound.

References

Unveiling the Target and Validating the Mechanism of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-JNJ-A07 is a potent, orally bioavailable small molecule inhibitor of the dengue virus (DENV) that demonstrates broad activity against all four serotypes and various genotypes. This technical guide provides an in-depth overview of the target identification and validation of this compound. The primary molecular target of this compound has been identified as the viral non-structural protein 4B (NS4B). The compound's mechanism of action involves the disruption of a critical protein-protein interaction within the viral replication complex. Specifically, this compound inhibits the interaction between the NS2B-NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein. This inhibition prevents the formation of vesicle packets, which are specialized endoplasmic reticulum-derived structures essential for viral RNA replication. This guide summarizes the key quantitative data, details the experimental methodologies used for target validation, and provides visual representations of the underlying molecular processes.

Target Identification: Pinpointing NS4B as the Key Interaction Partner

The identification of NS4B as the direct target of this compound was achieved through a combination of resistance selection studies and advanced molecular biology techniques.

Resistance Mutation Analysis

Prolonged exposure of DENV-2 in cell culture to increasing concentrations of this compound led to the selection of resistant viral populations. Whole-genome sequencing of these resistant variants consistently identified mutations in the gene encoding the NS4B protein. Key mutations conferring resistance to this compound have been mapped to specific residues within the NS4B protein, providing strong genetic evidence of it being the direct target.[1]

Photoaffinity Labeling

To definitively demonstrate the direct binding of this compound to NS4B, a photoaffinity labeling approach was employed. A close analog of this compound was synthesized with a photo-reactive group and a clickable tag. This probe was shown to bind directly to NS4B and its precursor, NS4A-2K-NS4B, in cell-based assays, confirming a direct physical interaction.[2]

Mechanism of Action: Disrupting the Viral Replication Complex

This compound exerts its antiviral effect by interfering with the assembly of the DENV replication machinery.

Inhibition of the NS2B/NS3 and NS4A-2K-NS4B Interaction

Co-immunoprecipitation experiments have demonstrated that this compound effectively blocks the interaction between the DENV NS2B/NS3 protease-helicase and the NS4A-2K-NS4B precursor protein.[2] This interaction is a crucial step in the formation of the viral replication complex.

Blockade of Vesicle Packet Formation

The functional consequence of disrupting the NS2B/NS3 and NS4A-2K-NS4B interaction is the inhibition of the formation of vesicle packets. These invaginations of the endoplasmic reticulum membrane are the sites of viral RNA replication. Transmission electron microscopy of DENV-infected cells treated with this compound revealed a significant reduction in the formation of these essential viral structures.[3]

Quantitative Data

Antiviral Activity of this compound

This compound exhibits potent antiviral activity against a wide range of DENV serotypes and genotypes in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 90% effective concentration (EC90) values.

Table 1: Antiviral Activity of this compound against DENV Genotypes in Vero E6 Cells [4]

| Serotype | Genotype | Strain | EC50 (µM) | EC90 (µM) |

| DENV-1 | G1 | Djibouti | <0.00006 ± 0.00004 | <0.0001 ± 0.0001 |

| DENV-1 | G3 | Malaysia† | 0.0003 ± 0.00007 | 0.0007 ± 0.0001 |

| DENV-1 | G4 | Indonesia | <0.00008 ± 0.00005 | <0.0002 ± 0.0002 |

| DENV-1 | G5 | France - Toulon | <0.00003 ± 0.00001 | <0.0002 ± 0.0002 |

| DENV-2 | Asian America | Martinique† | 0.004 ± 0.005 | 0.005 ± 0.005 |

| DENV-2 | American | Trinidad | <0.00003 ± 0.000009 | <0.00007 ± 0.00007 |

| DENV-2 | Cosmopolitan | France - Toulon | <0.00007 ± 0.00005 | <0.0002 ± 0.0002 |

| DENV-2 | Asian I | Thailand† | 0.001 ± 0.0002 | 0.001 ± 0.000002 |

| DENV-2 | Asian II | Papua New Guinea | <0.00004 ± 0 | <0.00007 ± 0.00004 |

| DENV-2 | Sylvatic | Malaysia | <0.00006 ± 0.00003 | 0.0002 ± 0.00008 |

| DENV-3 | G1 | Malaysia | 0.0005 ± 0.0002 | 0.001 ± 0.0003 |

| DENV-3 | G2 | Thailand | 0.001 ± 0.0007 | 0.002 ± 0.0002 |

| DENV-3 | G3 | Bolivia | 0.0004 ± 0.0003 | 0.002 ± 0.0009 |

| DENV-3 | G5 | H87† | 0.001 ± 0.0005 | 0.002 ± 0.0007 |

| DENV-3 | G5 | Brazil‡ | 0.0002 ± 0.0002 | 0.0006 ± 0.0005 |

| DENV-4 | G1 | India | <0.00004 ± 0 | <0.0001 ± 0.0001 |

| DENV-4 | G2a | Malaysia | 0.003 ± 0.003 | 0.004 ± 0.004 |

| DENV-4 | G2b | Martinique | <0.0001 ± 0.0001 | 0.001 ± 0.0003 |

| DENV-4 | G2b | Brazil | <0.0002 ± 0.0001 | 0.0006 ± 0.0001 |

| DENV-4 | G3 | Thailand | 0.006 ± 0.006 | 0.01 ± 0.002 |

| DENV-4 | Sylvatic | Malaysia | 0.0003 ± 0.00002 | 0.0009 ± 0.0004 |

| *DENV strain that was generated using infectious subgenomic amplicons (ISA). †DENV strain that carries the T108I mutation in NS4B. ‡DENV strain that contains the T108A mutation in NS4B. |

Table 2: Antiviral Activity and Cytotoxicity of this compound in Mosquito Cell Lines [5]

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) |

| C6/36 | DENV-2 (TH/1974) | 1.15 | 12.27 |

| Aag2-AF5 | DENV-2 (TH/1974) | 0.64 | 5.60 |

Resistance Mutations

Table 3: Experimentally Selected Resistance Mutations for this compound in DENV NS4B [1]

| Mutation |

| F47Y |

| V91A |

| L94F |

| P104S |

| T108I |

| T216N/P |

Experimental Protocols

Photoaffinity Labeling for Target Identification

-

Objective: To demonstrate direct binding of a this compound analog to DENV NS4B.

-

Methodology Overview: A photoaffinity probe was designed with high structural similarity to this compound, incorporating a photo-reactive group and a reporter tag (e.g., an alkyne for click chemistry).[2] DENV-infected or NS protein-expressing cells were incubated with the probe. Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein. The reporter tag was then used for visualization and identification of the labeled protein via click chemistry with a fluorescent azide, followed by immunoprecipitation and western blotting.[5]

-

Key Reagents: Photoaffinity probe (JNJ-A07 analog), DENV-infected cells, antibodies against DENV NS proteins.

Co-immunoprecipitation to Demonstrate Disruption of Protein-Protein Interaction

-

Objective: To show that this compound inhibits the interaction between NS2B/NS3 and NS4A-2K-NS4B.

-

Methodology Overview: Cells co-expressing tagged versions of DENV NS2B-NS3 and NS4A-2K-NS4B were treated with varying concentrations of this compound or a vehicle control. Cell lysates were then subjected to immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-HA for HA-tagged NS4A-2K-NS4B). The resulting immunoprecipitates were analyzed by western blotting using an antibody against the other protein (e.g., anti-NS3) to assess the extent of co-precipitation. A reduction in the co-precipitated protein in the presence of this compound indicates inhibition of the protein-protein interaction.[6]

-

Key Reagents: Expression vectors for tagged DENV NS proteins, antibodies for immunoprecipitation and western blotting, this compound.

Transmission Electron Microscopy (TEM) for Visualization of Vesicle Packet Formation

-

Objective: To visualize the effect of this compound on the formation of DENV-induced vesicle packets.

-

Methodology Overview: DENV-infected cells were treated with this compound or a vehicle control. At a specified time post-infection, the cells were fixed, typically with glutaraldehyde and osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections were then prepared and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. The sections were imaged using a transmission electron microscope to visualize the ultrastructure of the endoplasmic reticulum and the presence or absence of vesicle packets.[2]

-

Key Reagents: DENV-infected cells, this compound, fixatives (glutaraldehyde, osmium tetroxide), embedding resin, stains (uranyl acetate, lead citrate).

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Experimental Workflow: Target Identification and Validation

Caption: Workflow for the identification and validation of the target of this compound.

Logical Relationship: Target Validation Cascade

Caption: Logical cascade for the validation of NS4B as the target of this compound.

References

- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 2. To block dengue, humans and mosquitoes could share antivirals | Drug Discovery News [drugdiscoverynews.com]

- 3. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]

- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation [ideas.repec.org]

- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transmission Electron Microscopy Studies of Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Pan-Serotype Antiviral Spectrum of (+)-JNJ-A07 Against Dengue Virus Serotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral spectrum of (+)-JNJ-A07, a potent inhibitor of the Dengue virus (DENV). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the quantitative efficacy, experimental methodologies, and mechanism of action of this compound against all four Dengue serotypes.

Introduction

This compound has emerged as a highly potent, pan-serotype inhibitor of the Dengue virus, demonstrating activity at nanomolar to picomolar concentrations against a wide range of clinical isolates.[1] Its novel mechanism of action, which involves the disruption of the viral replication complex, makes it a promising candidate for further therapeutic development. This document summarizes the key quantitative data, details the experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound has been demonstrated across all four Dengue virus serotypes. The compound exhibits a high therapeutic index, indicating a favorable safety profile in preclinical studies.

Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotype 2

| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Assay Method |

| Vero | DENV-2 (16681) | 0.1 | >10 | qRT-PCR |

| C6/36 (mosquito) | DENV-2 | Not specified | 12.27 | MTS Assay |

| Aag2-AF5 (mosquito) | DENV-2 | Not specified | 5.60 | MTS Assay |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Data for Vero cells from Selleck Chemicals.[2] Data for mosquito cell lines from a 2024 study on JNJ-A07's effect on virus transmission.[3]

It is important to note that a comprehensive study published in Nature in 2021 by Kaptein et al. reported that this compound exerts nanomolar to picomolar activity against a panel of 21 clinical isolates representing the genetic diversity of all four DENV serotypes.[1] A related compound from the same chemical series, JNJ-1802, showed mean EC₅₀ values ranging from <0.04 nM to 1.8 nM against a panel of 20 DENV strains, with one DENV-4 strain showing a mean EC₅₀ of 45 nM.[4] This suggests a similar potent and pan-serotype profile for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antiviral and cytotoxic properties.

Antiviral Activity Assay (Quantitative RT-PCR)

This protocol is designed to quantify the reduction in viral RNA in the presence of the test compound.

Objective: To determine the EC₅₀ of this compound against Dengue virus serotypes.

Materials:

-

Vero cells (or other susceptible mammalian cell line)

-

Dengue virus stocks (DENV-1, DENV-2, DENV-3, DENV-4)

-

This compound

-

Cell culture medium (e.g., MEM with 2% FBS)

-

96-well plates

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, master mix)

-

qRT-PCR instrument

Procedure:

-

Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the desired Dengue virus serotype at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

After incubation, lyse the cells and extract the total RNA using a commercial kit.

-

Perform qRT-PCR to quantify the viral RNA levels.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This protocol assesses the effect of the compound on the viability of the host cells.

Objective: To determine the CC₅₀ of this compound.

Materials:

-

Vero cells (or the same cell line used in the antiviral assay)

-

This compound

-

Cell culture medium

-

96-well plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates as in the antiviral assay.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add the MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Mechanism of Action of this compound

Caption: Mechanism of this compound action against Dengue virus.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral efficacy.

Mechanism of Action

This compound exerts its antiviral effect by targeting the interaction between two crucial viral non-structural proteins: NS3 and NS4B.[2] More specifically, it has been shown to prevent the formation of the viral replication complex by blocking the interaction between the NS2B/NS3 protease-helicase and the NS4A-2K-NS4B precursor protein.[5][6] This disruption prevents the subsequent formation of vesicle packets, which are specialized structures within the host cell's endoplasmic reticulum that are essential for viral RNA replication.[5] By inhibiting this early and critical step in the viral life cycle, this compound effectively halts the production of new viral particles. A study also showed that while this compound prevents the de novo formation of these replication complexes, it does not disrupt already established ones.[5]

Conclusion

This compound is a potent, pan-serotype inhibitor of the Dengue virus with a well-defined mechanism of action. The quantitative data from in vitro studies demonstrate its high efficacy across all four serotypes. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this and other antiviral compounds. The unique mechanism of targeting the NS3-NS4B interaction presents a promising avenue for the development of effective therapeutics against Dengue fever.

References

- 1. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]

In Vitro Efficacy of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-JNJ-A07 has emerged as a highly potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). Exhibiting nanomolar to picomolar activity against a broad range of DENV clinical isolates, this molecule presents a promising candidate for both prophylactic and therapeutic intervention. This document provides a comprehensive overview of the in vitro activity of this compound across various cell lines, details the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed diagrams.

Introduction

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with an estimated 100 to 400 million infections occurring annually. The absence of specific antiviral therapies underscores the urgent need for effective drug candidates. This compound has demonstrated remarkable potency against all four serotypes of DENV in vitro and in vivo.[1][2][3] Its unique mechanism of action, targeting the interaction between viral non-structural proteins, offers a high barrier to resistance.[3] This guide synthesizes the current knowledge on the in vitro profile of this compound, providing researchers with a detailed resource for further investigation and development.

In Vitro Antiviral Activity and Cytotoxicity

This compound has been evaluated in various mammalian and mosquito cell lines, consistently demonstrating potent antiviral activity against Dengue virus. The following table summarizes the key quantitative data from these studies.

| Cell Line | Virus (Strain) | Endpoint | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Vero | DENV-2 (16681) | Not Specified | 0.1 | >10 | >100,000 | [4] |

| C6/36 (Aedes albopictus) | DENV-2 (Bangkok) | Viral RNA Reduction | 1.15 | 12.27 | 10,670 | [1] |

| Aag2-AF5 (Aedes aegypti) | DENV-2 (Bangkok) | Viral RNA Reduction | 0.64 | 5.60 | 8,750 | [1] |

| Unspecified | Japanese Encephalitis Virus (JEV) | JEV Replication | 13 | Not Reported | Not Reported | [5] |

Table 1: Summary of In Vitro Activity of this compound

Mechanism of Action

The antiviral activity of this compound stems from its ability to inhibit the formation of the viral replication complex.[2][4] It achieves this by specifically targeting and blocking the crucial interaction between the viral non-structural proteins NS3 and NS4B.[2][3][4] More precisely, research has shown that this compound prevents the interaction between the NS2B/NS3 protease-helicase complex and the NS4A-2K-NS4B precursor protein.[6][7] This disruption is functionally linked to the prevention of the de novo formation of vesicle packets (VPs), which are invaginations of the endoplasmic reticulum membrane essential for viral RNA replication.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.

Antiviral Activity Assay (Viral RNA Reduction)

This assay quantifies the ability of this compound to inhibit DENV replication by measuring the reduction in viral RNA levels.

Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., Vero, C6/36, or Aag2-AF5) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a culture medium.

-

Infection: Aspirate the culture medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of Dengue virus. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific cell line for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform one-step or two-step quantitative reverse transcription PCR using primers and probes specific for a conserved region of the DENV genome. A housekeeping gene should be used as an internal control for normalization.

-

Data Analysis: Calculate the viral RNA levels relative to the virus control. The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay. Include a vehicle-only control.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for NS3-NS4B Interaction

This technique is used to confirm that this compound disrupts the interaction between the DENV NS3 and NS4B proteins.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression plasmids encoding tagged versions of DENV NS3 (e.g., Flag-tagged) and NS4B (e.g., HA-tagged).

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control for a specified period.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) pre-coupled to agarose or magnetic beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the protein-protein interaction.

Conclusion

This compound is a potent and selective inhibitor of Dengue virus with a well-defined mechanism of action. Its ability to disrupt the formation of the viral replication complex through the inhibition of the NS3-NS4B interaction makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers working on the characterization and advancement of this promising antiviral agent.

References

- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction [jove.com]

A Technical Guide to the Preliminary Research of Novel Dengue Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The global burden of Dengue virus (DENV), a mosquito-borne flavivirus, continues to escalate, with an estimated 390 million infections occurring annually. The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for the development of novel DENV inhibitors. This technical guide provides an in-depth overview of the current landscape of preliminary research into these inhibitors, focusing on key viral and host targets, experimental methodologies, and the drug discovery pipeline.

Key Molecular Targets for Dengue Virus Inhibition

The DENV genome encodes three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). The non-structural proteins are primarily involved in viral replication and assembly, making them attractive targets for antiviral drug development.

Viral Targets

NS2B-NS3 Protease: The NS2B-NS3 protease is a serine protease essential for cleaving the DENV polyprotein into functional viral proteins. Inhibition of this protease halts viral replication.

NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein possesses RdRp activity, which is crucial for the synthesis of new viral RNA genomes. Targeting the RdRp can directly block viral replication.

DENV Entry: The initial stages of the DENV life cycle, including attachment to host cell receptors and fusion with the endosomal membrane, present viable targets for inhibition. The envelope (E) protein is a key player in this process.

Host Targets

Targeting host factors that are essential for the DENV life cycle is an alternative strategy that may offer a higher barrier to the development of viral resistance. These targets include host proteins involved in viral entry, replication, and assembly, as well as cellular signaling pathways that are hijacked by the virus. For instance, inhibitors of host kinases and cellular receptors like DC-SIGN have shown promise in preclinical studies.

Quantitative Data on Novel DENV Inhibitors

The following tables summarize the in vitro efficacy of selected novel inhibitors against various DENV targets.

Table 1: Inhibitors of DENV NS2B-NS3 Protease

| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |

| BP2109 | DENV-2 | 15.43 ± 2.12 | 0.17 ± 0.01 | Replicon | [1] |

| Diaryl (thio)ethers | DENV-2, DENV-3 | Low-micromolar | Submicromolar | - | [2] |

| Compound 2 | DENV-4 | 3.9 ± 0.6 | - | - | [3] |

| Compound 14 | DENV-4 | 4.0 ± 0.4 (Ki) | - | - | [3] |

| Compound 22 | DENV-4 | 3.4 ± 0.1 (Ki) | - | - | [3] |

Table 2: Inhibitors of DENV NS5 RNA-dependent RNA Polymerase (RdRp)

| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |

| NITD-29 | All | - | - | - | [4] |

| NITD-434 | All | Low to high micromolar | - | - | [5] |

| NITD-640 | All | Low to high micromolar | - | - | [5] |

| RK-0404678 | DENV-2 | - | 6.0 | Vero | [6] |

| SW-b | DENV-2 | 11.54 ± 1.30 | 3.58 ± 0.29 | BHK-21 | [7] |

| SW-d | DENV-2 | 13.54 ± 0.32 | 23.94 ± 1.00 | BHK-21 | [7] |

Table 3: DENV Entry Inhibitors

| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |

| Compound 6 | All | - | 0.068 - 0.49 | BHK | [8] |

| Doxycycline | DENV-2 | 55 | - | BHK-21 | [8] |

| Rolitetracycline | DENV-2 | 67 | - | BHK-21 | [8] |

| SA-17 | DENV-1, 2, 3 | - | 1.2 - 12 | - | [8] |

| NITD448 | DENV-2 | - | 9.8 | BHK-21 | [8] |

| A5 | DENV-2 | 1.2 | - | - | [8] |

Table 4: Host-Targeting DENV Inhibitors

| Compound | Target | DENV Serotype(s) | EC50 (µM) | Cell Line | Citation |

| QL-XII-47 | Host Cysteine Proteome | All | Potent | - | [9] |

| JNJ-16-IDO | IDO1 | DENV-2 | 2.4 | Monocyte-derived dendritic cells, macrophages, monocytes | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used in the study of DENV inhibitors.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for measuring the titer of neutralizing antibodies against DENV.

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or BHK-21) in 24-well plates.

-

Virus-Inhibitor Incubation: Serially dilute the test inhibitor and incubate it with a known amount of DENV for 1 hour at 37°C.

-

Infection: Add the virus-inhibitor mixture to the cell monolayer and incubate for 1-2 hours.

-

Overlay: Remove the inoculum and add an overlay medium containing carboxymethylcellulose or agar to restrict virus spread.

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The concentration of the inhibitor that reduces the number of plaques by 50% (PRNT50) is determined.

DENV NS2B-NS3 Protease Activity Assay

This assay measures the enzymatic activity of the DENV protease and the inhibitory effect of test compounds.

-

Reaction Mixture: Prepare a reaction buffer containing a fluorogenic peptide substrate that mimics the DENV polyprotein cleavage site.

-

Enzyme Addition: Add purified recombinant DENV NS2B-NS3 protease to initiate the reaction.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with the test compound before adding the substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

Data Analysis: Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

DENV Replicon Assay

DENV replicons are self-replicating viral RNAs that contain a reporter gene (e.g., luciferase or GFP) in place of the structural protein genes. They are a safe and effective tool for screening inhibitors of viral replication.

-

Cell Transfection: Transfect susceptible cells (e.g., BHK-21 or Huh-7) with in vitro transcribed replicon RNA.

-

Inhibitor Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Reporter Gene Assay: After a defined incubation period (e.g., 48-72 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Data Analysis: A decrease in reporter signal indicates inhibition of viral replication. Calculate the EC50 value of the inhibitor.

DENV NS5 RdRp Inhibition Assay

This assay directly measures the ability of a compound to inhibit the RNA synthesis activity of the DENV polymerase.

-

Reaction Setup: Prepare a reaction mixture containing a template RNA, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP or a fluorescent analog), and purified recombinant DENV NS5 RdRp.

-

Inhibitor Addition: Add the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

-

Product Detection: Separate the newly synthesized radiolabeled or fluorescent RNA product by gel electrophoresis or capture it on a filter.

-

Data Analysis: Quantify the amount of product synthesized and determine the IC50 of the inhibitor.

Visualizing the Dengue Drug Discovery Landscape

Signaling Pathways in DENV Infection

Dengue virus manipulates numerous host cell signaling pathways to facilitate its replication and evade the host immune response. Understanding these pathways is critical for identifying novel host-targeting antiviral strategies.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing novel DENV inhibitors involves a series of in vitro and cell-based assays.

Logical Relationships in Drug Discovery Pipeline

The development of a new antiviral drug is a complex, multi-stage process that begins with target identification and culminates in clinical trials and regulatory approval.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease protocol v1 [protocols.io]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors [mdpi.com]

- 8. Dengue Virus Entry as Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(+)-JNJ-A07 as a pan-serotype DENV inhibitor

An In-Depth Technical Guide to (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, represents a significant and escalating global health threat, with an estimated 96 million symptomatic infections occurring annually.[1] The virus comprises four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), and currently, no specific antiviral therapies are available for treatment or prophylaxis.[1][2][3] This technical guide details the discovery, mechanism of action, and preclinical profile of this compound, a highly potent, orally bioavailable, pan-serotype inhibitor of the dengue virus.[4][5] An analogue from the same chemical series, JNJ-1802, has successfully completed a Phase I first-in-human clinical study, where it was found to be safe and well-tolerated, and is now progressing in clinical studies for the prevention and treatment of dengue.[2][6][7]

Core Mechanism of Action

This compound employs a novel mechanism of action, preventing the formation of the viral replication complex by specifically targeting the interaction between two of the virus's non-structural (NS) proteins: NS3 and NS4B.[1][4][6][8] More precisely, recent studies have elucidated that JNJ-A07 targets the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein.[9][10][11][12] This inhibition is crucial as the interaction is functionally linked to the biogenesis of vesicle packets (VPs) within the endoplasmic reticulum, which are the exclusive sites of DENV RNA replication.[9][11][13] By blocking the formation of these essential replication organelles, JNJ-A07 effectively halts the viral life cycle.[9][13] This targeted approach provides a high barrier to resistance.[1][6]

Data Presentation: In Vitro Efficacy and Cytotoxicity

This compound demonstrates potent antiviral activity across all four DENV serotypes, with efficacy observed in the nanomolar to picomolar range against a panel of 21 clinical isolates.[1][4][5][6] Its close analogue, JNJ-1802, has also been shown to have potent, pan-serotype activity.[6]

Table 1: In Vitro Antiviral Activity of this compound and Analogue JNJ-1802

| Compound | Virus | Strain / Genotype | Cell Line | EC50 (nM) |

|---|---|---|---|---|

| This compound | DENV-2 | 16681 | Vero | 0.1[2][8] |

| DENV-2 | Bangkok | C6/36 (mosquito) | 1.15[1] | |

| DENV-2 | Bangkok | Aag2-AF5 (mosquito) | 0.64[1] | |

| JNJ-1802 | DENV-1, -2, -3, -4 | Panel of 20 strains | Not Specified | <0.04 - 1.8[6] |

| | DENV-4 | Genotype 3 (Thailand) | Not Specified | 45[6] |

Table 2: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | C6/36 (mosquito) | MTS | 12.27[1] | ~10,670 |

| | Aag2-AF5 (mosquito)| MTS | 5.60[1] | ~8,750 |

Selectivity Index (SI) = CC50 / EC50. Calculated using DENV-2 EC50 values.

In Vivo Efficacy

This compound exhibits a favorable pharmacokinetic profile, leading to outstanding efficacy in mouse models of DENV infection.[1][4] In prophylactic studies using AG129 mice, twice-daily oral administration of JNJ-A07 at doses as low as 1 mg/kg resulted in a significant reduction in viremia and protection against mortality.[14][15] Importantly, the inhibitor has demonstrated marked therapeutic efficacy; delaying the start of treatment until the day of peak viremia still results in a rapid and significant reduction in viral load.[1][3]

Experimental Protocols

The evaluation of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.

DENV Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of infectious virus production.[9][16][17]

Objective: To determine the 50% effective concentration (EC50) of this compound, defined as the concentration that reduces the number of viral plaques by 50%.

Materials:

-

Vero or BHK-21 cells

-

DENV stock (serotypes 1-4)

-

Minimum Essential Medium (MEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in DMSO

-

Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution (e.g., 1.3 g crystal violet, 50 mL isopropanol, 300 mL formaldehyde, diluted in PBS)[10]

-

24-well or 6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 2-3 days (e.g., 4 x 10^5 cells/well).[17] Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Virus Preparation: Dilute the DENV stock to a concentration that yields a countable number of plaques (e.g., 40-120 PFU/well) in control wells.[17]

-

Infection: Remove the growth medium from the cell monolayers. Add the virus dilution to the wells and incubate for 90 minutes at 37°C to allow for viral adsorption.[17]

-

Treatment: After incubation, remove the virus inoculum. Add the different concentrations of this compound or medium only (for virus control wells) to the respective wells.

-

Overlay: Add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 3-5 days at 35-37°C with 5% CO2, allowing plaques to form.[10]

-

Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet solution.[10] Viable cells will stain purple, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined using a dose-response curve fit.

Cytotoxicity Assay (MTT Method)

This assay assesses the effect of the compound on host cell viability to determine its therapeutic window.[13][18]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound, the concentration that reduces cell viability by 50%.

Materials:

-

Vero cells (or other relevant cell line)

-

Culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Add serial dilutions of this compound to the wells. Include "cells only" (no compound) and "medium only" (background) controls.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C.[19]

-

MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is determined from the dose-response curve.

DENV Replicon Assay

Replicon assays allow for the study of viral RNA replication in the absence of infectious virus production, making them a valuable tool for confirming the mechanism of action.[20]

Objective: To confirm that this compound inhibits DENV RNA replication.

Materials:

-

Host cells (e.g., BHK-21)

-

DENV replicon plasmid DNA or in vitro transcribed RNA. The replicon typically contains the DENV non-structural genes, with the structural genes replaced by a reporter gene (e.g., Renilla or Firefly luciferase).[20]

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells in plates suitable for transfection and luciferase assays (e.g., 24- or 96-well white plates).

-

Transfection: Transfect the cells with the DENV replicon DNA or RNA using a suitable transfection reagent.

-

Treatment: After a few hours to allow for initial translation and replication, add serial dilutions of this compound to the transfected cells.

-

Incubation: Incubate the plates for 24-72 hours to allow for replicon replication and reporter protein expression.

-

Cell Lysis: Wash the cells with PBS and add cell lysis buffer.

-

Luciferase Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase substrate and immediately measure the luminescent signal.

-

Calculation: The reduction in luciferase activity in compound-treated cells compared to untreated controls indicates inhibition of viral RNA replication. The EC50 can be calculated from the dose-response curve.

Conclusion

This compound is a highly potent, pan-serotype DENV inhibitor with a novel mechanism of action that targets the essential NS3-NS4B interaction. Its outstanding preclinical profile, characterized by picomolar to nanomolar in vitro efficacy, a high barrier to resistance, and significant in vivo efficacy in mouse models, establishes it as a landmark compound in the search for a dengue antiviral. The advancement of its close analogue, JNJ-1802, into clinical trials underscores the therapeutic potential of this chemical series for the prevention and treatment of dengue fever, addressing a critical unmet medical need.

References

- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. JNJ-A07 | DENV inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajtmh.org [ajtmh.org]

- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]

- 14. avys.omu.edu.tr [avys.omu.edu.tr]

- 15. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

The NS3-NS4B Interaction: A Prime Target for Antiviral Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The interaction between the non-structural proteins NS3 and NS4B is a critical nexus in the replication cycle of several pathogenic viruses, most notably Dengue virus (DENV) and Hepatitis C virus (HCV). This guide provides a comprehensive overview of the NS3-NS4B interaction, detailing its biochemical nature, its role in viral replication, and the methodologies used to study it, thereby highlighting its potential as a formidable target for novel antiviral therapies.

Executive Summary

The formation of a functional viral replication complex is a hallmark of infection by positive-strand RNA viruses. Within this complex, the precise orchestration of protein-protein interactions is paramount for efficient viral genome replication. The interaction between the viral helicase/protease NS3 and the integral membrane protein NS4B has been identified as an essential component of this machinery. Disrupting this interaction has been shown to abrogate viral replication, making it an attractive target for the development of small molecule inhibitors. This guide will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the key pathways and workflows to facilitate a deeper understanding for researchers in the field.

Quantitative Data on NS3-NS4B Interaction and Inhibition

The development of effective inhibitors requires a thorough quantitative understanding of the target interaction. The following tables summarize key binding affinity and inhibitor potency data for the DENV NS3-NS4B interaction.

| Interacting Proteins (DENV Serotype 2) | Method | Equilibrium Dissociation Constant (Kd) | Reference |

| NS3 (full-length) - NS4B | Surface Plasmon Resonance (SPR) | 163 nM | [1] |

| NS3 (helicase domain) - NS4B | Surface Plasmon Resonance (SPR) | 222 ± 4 nM | [1] |

| NS3 (helicase subdomains 2 & 3) - NS4B | Surface Plasmon Resonance (SPR) | 340 nM | [1] |

| NS3 (helicase subdomain 2) - NS4B | Surface Plasmon Resonance (SPR) | 4.84 µM | [1] |

| Inhibitor | DENV Serotype | Assay | EC50 / IC50 | Reference |

| JNJ-1802 | DENV-1 | Antiviral Activity (Vero cells) | 0.057 - 11 nM (range across genotypes) | [2][3] |

| DENV-2 | Antiviral Activity (Vero cells) | <0.04 - 1.8 nM (range across genotypes) | [3] | |

| DENV-3 | Antiviral Activity (Vero cells) | <0.04 - 1.8 nM (range across genotypes) | [3] | |

| DENV-4 | Antiviral Activity (Vero cells) | 45 nM (genotype 3) | [3] | |

| DENV-2 | NS3-NS4B Interaction Inhibition | 1.0 nM | [3] | |

| DENV-2 (RL strain) | Viral Replication Inhibition | IC50: 0.0123 nM | [4][5] | |

| DENV-2 (16681 strain) | Viral Replication Inhibition | IC50: 0.0128 nM | [4][5] | |

| NITD-688 | DENV-1 | Binding Affinity (ITC) | Kd: 437 nM | [6][7] |

| DENV-2 | Binding Affinity (ITC) | Kd: 84 nM | [6][7] | |

| DENV-3 | Binding Affinity (ITC) | Kd: 84 nM | [6][7] | |

| DENV-4 | Binding Affinity (ITC) | Kd: 437 nM | [6][7] | |

| DENV (all 4 serotypes) | Antiviral Activity | EC50: 8 - 38 nM | [8] | |

| DENV-2 (in PBMCs) | Antiviral Activity | EC50: 0.94 nM | [8] |

Signaling and Functional Pathways

The NS3-NS4B interaction is a cornerstone of the viral replication complex, which is assembled on the endoplasmic reticulum membrane. Understanding the broader context of this interaction is crucial for drug development.

Caption: Role of NS3-NS4B interaction in the viral replication complex.

Experimental Protocols and Workflows

Studying the NS3-NS4B interaction requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to demonstrate protein-protein interactions within a cellular context.

Protocol:

-

Cell Culture and Infection/Transfection:

-

Culture appropriate host cells (e.g., BHK-21 or Huh7) to 80-90% confluency.

-

For endogenous protein studies, infect cells with the virus (e.g., DENV) at a suitable multiplicity of infection (MOI).[1]

-

For overexpressed proteins, co-transfect cells with plasmids encoding tagged versions of NS3 and NS4B (e.g., HA-tag, Flag-tag).[1]

-

-

Cell Lysis:

-

After 24-48 hours post-infection/transfection, wash cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant (cell lysate) to a fresh tube.

-

Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared lysate.

-

Add the primary antibody specific to the "bait" protein (e.g., anti-NS4B antibody) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh protein A/G beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-NS3 antibody).

-

Caption: Experimental workflow for Co-Immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

Protocol:

-

Protein Purification:

-

Express and purify recombinant NS3 (or its specific domains) and NS4B proteins. High purity (>95%) is crucial for accurate measurements.

-

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the "ligand" protein (e.g., NS4B) onto the chip surface via amine coupling.

-

Deactivate the remaining active groups on the surface with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the "analyte" protein (e.g., NS3) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index (measured in Response Units, RU) in real-time, which corresponds to the binding of the analyte to the immobilized ligand.

-

-

Dissociation:

-

After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the chip surface, preparing it for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: Experimental workflow for Surface Plasmon Resonance.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to study protein-protein interactions in living cells by measuring the energy transfer between two fluorescent proteins.

Protocol:

-

Construct Generation:

-

Create expression vectors encoding NS3 and NS4B fused to a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fluorophore, respectively.

-

-

Cell Transfection and Expression:

-

Co-transfect host cells with the donor- and acceptor-fused constructs.

-

Include control transfections with donor-only and acceptor-only constructs to correct for spectral bleed-through.

-

-

Live-Cell Imaging:

-

After 24-48 hours, image the transfected cells using a confocal microscope equipped for FRET imaging.

-

Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).

-

-

FRET Analysis:

-

Correct the raw images for background fluorescence and spectral bleed-through using the control samples.

-

Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.

-

A high FRET efficiency indicates that the donor and acceptor fluorophores (and thus the proteins they are fused to) are in close proximity (<10 nm), suggesting a direct interaction.

-

Caption: Experimental workflow for FRET-based interaction studies.

Conclusion and Future Directions

The NS3-NS4B interaction represents a validated and highly promising target for the development of pan-serotype antiviral drugs against flaviviruses like Dengue. The availability of potent small molecule inhibitors such as JNJ-1802 and NITD-688, which are currently in clinical development, underscores the therapeutic potential of targeting this protein-protein interaction.[9][10] Future research should focus on elucidating the high-resolution structure of the NS3-NS4B complex to facilitate structure-based drug design and the development of next-generation inhibitors with improved potency and resistance profiles. Furthermore, exploring the nuances of this interaction across different flaviviruses may pave the way for broad-spectrum antiviral agents. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this critical viral vulnerability.

References

- 1. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for (+)-JNJ-A07 In Vitro Antiviral Assay

Introduction

(+)-JNJ-A07 is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV).[1][2] It demonstrates nanomolar to picomolar activity against a wide range of clinical isolates.[2] The antiviral mechanism of this compound involves targeting the interaction between the viral non-structural proteins NS3 and NS4B, which is crucial for the formation of the viral replication complex.[1][2][3] Specifically, it has been shown to bind to the NS4B protein and its precursor, NS4A-2K-NS4B, thereby preventing the formation of vesicle packets that are the sites of viral RNA replication.[4][5][6] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound against the dengue virus.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The key parameters are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. A high selectivity index (SI = CC50/EC50) is desirable, indicating that the antiviral effect occurs at concentrations well below those that are toxic to the host cells.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | Vero cells | DENV-2 (16681) | 0.1 nM | [3] |

| EC50 | C6/36 (Ae. albopictus) | DENV-2 | 1.15 nM | [1] |

| EC50 | Aag2-AF5 (Ae. aegypti) | DENV-2 | 0.64 nM | [1] |

| CC50 | C6/36 (Ae. albopictus) | N/A | 12.27 µM | [1] |

| CC50 | Aag2-AF5 (Ae. aegypti) | N/A | 5.60 µM | [1] |

Experimental Protocols

The following are detailed methodologies for conducting the in vitro antiviral and cytotoxicity assays for this compound.

Protocol 1: Antiviral Activity Assay in Mosquito Cell Lines (qRT-PCR-based)

This protocol is designed for mosquito cell lines such as C6/36 (from Aedes albopictus) and Aag2-AF5 (from Aedes aegypti), where DENV-2 does not induce a significant cytopathic effect (CPE).[1] The antiviral activity is therefore quantified by measuring the reduction in intracellular viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

C6/36 or Aag2-AF5 cells

-

Dengue virus serotype 2 (DENV-2)

-

This compound

-

Cell culture medium (e.g., Leibovitz's L-15 medium for C6/36, Schneider's Drosophila Medium for Aag2-AF5) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, polymerase, primers, and probe for DENV-2)

-

Cell culture incubator

Procedure:

-

Cell Seeding: Seed the C6/36 or Aag2-AF5 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of infection. Incubate at 28°C.

-

Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a range that allows for the determination of the EC50 value. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest compound dilution.

-

Virus Infection: Infect the cell monolayers with DENV-2 at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the serially diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 28°C.

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract the total intracellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the viral RNA levels. Use specific primers and a probe targeting a conserved region of the DENV-2 genome. A standard curve of a known quantity of viral RNA should be included to allow for absolute quantification.

-

Data Analysis: Determine the concentration of this compound that reduces the viral RNA level by 50% compared to the vehicle control. This is the EC50 value.

Protocol 2: Cytotoxicity Assay (MTS-based)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTS assay measures cell viability by quantifying the reduction of a tetrazolium compound by metabolically active cells.

Materials:

-

C6/36 or Aag2-AF5 cells

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at the same density as for the antiviral assay.

-

Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control and a cell-only control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours) at 28°C.

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 28°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in inhibiting DENV replication.